2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group and a 5,5-dioxo (sulfone) moiety. The acetamide side chain is further modified with a 4-methoxyphenoxy group, which may influence its electronic properties and bioavailability.
The synthesis of such compounds typically involves multi-step reactions, including chloroacetylation, nucleophilic substitution, and cyclization. For example, outlines a protocol for synthesizing analogous acetamide derivatives using potassium carbonate in DMF and TLC monitoring, which may parallel the synthetic route for the target compound . Characterization methods like IR, NMR, and MS (as demonstrated for compound 3c in ) are standard for verifying the structure of such derivatives .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14-3-5-15(6-4-14)24-21(18-12-30(26,27)13-19(18)23-24)22-20(25)11-29-17-9-7-16(28-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOGNMRCNXVZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The thieno[3,4-c]pyrazole nucleus is constructed via cyclocondensation between a substituted hydrazine and a thiophene-derived precursor. For this compound, 4-methylphenylhydrazine reacts with a thiophene-3,4-diketone intermediate under acidic conditions.
Reaction Conditions :
- Hydrazine : 4-Methylphenylhydrazine (1.2 equiv)
- Carbonyl Precursor : Ethyl 3,4-dioxothiophene-2-carboxylate
- Solvent : Ethanol/acetic acid (3:1)
- Temperature : Reflux (80°C, 6–8 hours)
The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization to form the pyrazole ring fused to the thiophene.
Oxidation to Introduce the 5,5-Dioxo Group
The thiophene sulfur is oxidized to a sulfone using a peracid.
Oxidation Protocol :
- Oxidizing Agent : meta-Chloroperbenzoic acid (mCPBA, 2.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature (12 hours)
- Yield : 85–90%
The sulfone formation is confirmed via IR spectroscopy (asymmetric S=O stretch at 1300–1350 cm⁻¹ and symmetric stretch at 1140–1180 cm⁻¹).
Functionalization of the Pyrazole Moiety
Introduction of the 4-Methoxyphenoxy Group
The 4-methoxyphenoxy side chain is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrazole.
Reaction Conditions :
- Electrophile : 1-Fluoro-4-methoxybenzene (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 120°C (24 hours)
- Yield : 70–75%
The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by displacement of the fluoride.
Formation of the Acetamide Linkage
Synthesis of 2-(4-Methoxyphenoxy)Acetyl Chloride
The acetamide precursor is prepared by chlorination of 2-(4-methoxyphenoxy)acetic acid.
Procedure :
- Chlorinating Agent : Thionyl chloride (SOCl₂, 3.0 equiv)
- Solvent : Toluene
- Temperature : Reflux (2 hours)
- Yield : 95% (crude)
The product is used without purification due to its high reactivity.
Coupling with the Pyrazole Amine
The final acetamide bond is formed via reaction of the pyrazole amine with 2-(4-methoxyphenoxy)acetyl chloride.
Reaction Conditions :
- Base : Triethylamine (TEA, 2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature (4 hours)
- Yield : 80–85%
The product is purified via recrystallization from ethanol/water (7:3).
Characterization and Analytical Data
Spectroscopic Data
IR (KBr, cm⁻¹) :
- 3280 (N–H stretch), 1685 (C=O), 1320/1150 (S=O), 1240 (C–O–C)
¹H NMR (400 MHz, DMSO-d₆) : - δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, OCH₂), 6.90–7.45 (m, 8H, Ar–H), 10.25 (s, 1H, NH)
MS (ESI) : m/z 512.2 [M+H]⁺
Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.1 | Ethanol/AcOH, reflux | 78 | 92 |
| 1.2 | mCPBA, DCM | 88 | 95 |
| 2.1 | K₂CO₃, DMF | 72 | 90 |
| 3.2 | TEA, THF | 82 | 98 |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for the cyclocondensation and oxidation steps to enhance safety and yield. Automated purification systems (e.g., simulated moving bed chromatography) ensure consistency in the final product.
Chemical Reactions Analysis
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: A derivative with a similar thieno[3,4-c]pyrazole structure demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating promising anticancer activity .
Anti-inflammatory Effects
Compounds derived from thieno[3,4-c]pyrazoles have also been investigated for their anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.
- Research Insight: Studies have shown that certain thieno[3,4-c]pyrazole derivatives reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes .
Antimicrobial Activity
The antimicrobial properties of compounds similar to 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide have been documented. These compounds exhibit activity against a range of bacterial and fungal pathogens.
- Example: A related thieno[3,4-c]pyrazole was tested against Staphylococcus aureus and showed significant antibacterial effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that typically include the formation of the thieno[3,4-c]pyrazole core followed by functionalization with methoxy and phenoxy groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Phenoxy Group | Enhances binding affinity to targets |
| Thieno Core | Essential for anticancer activity |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common acetamide backbone with the derivatives in but differs in its heterocyclic core and substituents:
Key Observations :
- The thieno[3,4-c]pyrazol sulfone core in the target compound may enhance metabolic stability compared to the thiazolidinedione core in , which is prone to hydrolysis .
- Unlike the diazenyl compounds in , the target lacks conjugated azo groups, reducing photosensitivity risks .
Computational Insights (DFT Studies)
While focuses on diazenyl compounds, its use of DFT methods highlights the importance of electronic properties in drug design. The target compound’s electron-rich methoxyphenoxy group may enhance binding interactions compared to electron-withdrawing groups in 3c .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide , identified by its CAS number 893946-99-1, is a synthetic organic molecule with potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The structure features a thieno[3,4-c]pyrazole moiety linked to an acetamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 893946-99-1 |
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Antioxidant Activity : The presence of methoxy and thienopyrazole groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways, particularly in breast and colon cancer models.
1. Antioxidant Activity
In a study assessing the antioxidant potential of various compounds, 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide demonstrated significant scavenging activity against DPPH radicals. This suggests a robust ability to mitigate oxidative damage in biological systems .
2. Anti-inflammatory Activity
The compound was tested in macrophage cell lines where it reduced the production of TNF-alpha and IL-6 by inhibiting NF-kB signaling pathways. This finding highlights its potential as an anti-inflammatory agent .
3. Anticancer Activity
In a series of experiments conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values indicating notable cytotoxicity. Mechanistic studies revealed that it promotes caspase activation leading to apoptosis .
Case Study 1: Antioxidant Activity
A comparative study involving several phenolic compounds showed that this specific compound exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid. The study utilized assays measuring DPPH radical scavenging ability and ferric reducing antioxidant power (FRAP) .
Case Study 2: Anti-inflammatory Effects
In vivo models of acute inflammation demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .
Case Study 3: Anticancer Efficacy
A detailed investigation into its anticancer properties involved administering varying doses to tumor-bearing mice. Results indicated a dose-dependent reduction in tumor size and weight compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
